N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is a chemical compound with a complex structure, featuring both an aminophenyl group and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 4-aminophenol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require heating to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenoxy group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)butyramide: Contains a butyramide group, which may alter its chemical and biological properties.
Uniqueness
The unique combination of the aminophenyl and dichlorophenoxy groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRTLLWGAGWBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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